molecular formula C11H20N2O3 B1582130 Isoleucyl-Proline CAS No. 37462-92-3

Isoleucyl-Proline

Cat. No.: B1582130
CAS No.: 37462-92-3
M. Wt: 228.29 g/mol
InChI Key: BBIXOODYWPFNDT-CIUDSAMLSA-N
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Biochemical Analysis

Biochemical Properties

Isoleucyl-Proline interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is known to inhibit angiotensin-converting enzyme (ACE), which plays a significant role in blood pressure regulation . This interaction with ACE is believed to be the source of the normotensive effects of this compound .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. For instance, it has been found to induce nitric oxide (NO) production in cultured endothelial cells . This effect on NO production influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound at the molecular level involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. As mentioned earlier, this compound inhibits ACE, thereby exerting its effects on blood pressure regulation .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in various studies. For instance, it has been found that the hydrolysate of milk casein containing both Valyl-Prolyl-Proline and this compound improved the vascular endothelial function of subjects with stage I hypertension .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Both fermented milk and proteolytic hydrolysates of milk casein containing this compound have been shown to exert blood pressure-lowering effects in animals .

Metabolic Pathways

This compound is involved in specific amino acid degradation pathways following further proteolysis . It is a part of the metabolic pathways that lead to the breakdown of proteins into their constituent amino acids.

Subcellular Localization

Computer predictions suggest a mainly cytosolic localization of the biosynthetic enzymes

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoleucyl-Proline can be synthesized through the coupling of isoleucine and proline using peptide synthesis techniques. The process typically involves the activation of the carboxyl group of isoleucine, followed by its reaction with the amino group of proline. Common reagents used in this synthesis include carbodiimides such as dicyclohexylcarbodiimide (DCC) and coupling agents like N-hydroxysuccinimide (NHS) .

Industrial Production Methods: Industrial production of this compound often involves the fermentation of reconstituted powdered skim milk using a starter culture containing Lactobacillus helveticus. This method leverages the natural enzymatic processes of the bacteria to produce the dipeptide in significant quantities .

Chemical Reactions Analysis

Types of Reactions: Isoleucyl-Proline primarily undergoes hydrolysis and enzymatic reactions. It is known to inhibit the angiotensin-converting enzyme, which is a key reaction in its biological activity .

Common Reagents and Conditions:

Major Products Formed: The primary product formed from the hydrolysis of this compound is the individual amino acids, isoleucine and proline .

Comparison with Similar Compounds

Uniqueness: Isoleucyl-Proline is unique due to its specific combination of isoleucine and proline, which provides it with distinct inhibitory properties against the angiotensin-converting enzyme. This makes it particularly effective in the regulation of blood pressure compared to other similar dipeptides .

Biological Activity

Isoleucyl-Proline (Ile-Pro) is a dipeptide composed of the amino acids isoleucine and proline. Its biological activity has garnered attention due to its potential health benefits, particularly in cardiovascular health. This article explores the mechanisms, biochemical pathways, and research findings related to the biological activity of this compound.

Overview of Biological Activity

This compound is primarily recognized for its angiotensin-converting enzyme (ACE) inhibitory activity , which plays a critical role in regulating blood pressure. By inhibiting ACE, this compound can contribute to vasodilation and lower blood pressure, making it a compound of interest in the management of hypertension .

Target and Mode of Action

This compound acts on various biological pathways, particularly through its interaction with ACE. The inhibition of this enzyme prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action leads to improved arterial elasticity and reduced vascular resistance .

Biochemical Pathways

The compound is involved in protein digestion processes, where it serves as an incomplete breakdown product from dietary proteins. Its presence in fermented milk products has been linked to beneficial cardiovascular effects, particularly in hypertensive individuals .

Case Studies and Clinical Trials

  • Hypertensive Subjects : A study involving subjects with stage I hypertension demonstrated that consumption of milk hydrolysates containing this compound resulted in significant improvements in vascular endothelial function and reductions in systolic blood pressure .
  • Animal Models : In animal studies, both fermented milk and proteolytic hydrolysates containing this compound have shown promising results in lowering blood pressure without adverse effects on normotensive subjects .
  • Safety and Dosage : Clinical trials have indicated that dosages as low as 2.52 mg per day can lead to significant reductions in systolic blood pressure among mildly hypertensive adults, suggesting a favorable safety profile for dietary inclusion .

Table: Summary of Research Findings

Study TypeSubject TypeDosage (mg/day)Effect on Blood PressureNotes
Clinical TrialHypertensive Adults2.52Significant reduction in systolic BPLong-term effects observed
Animal StudyHypertensive Rats-Blood pressure-lowering effectNo effect on normotensive rats
Case StudyStage I Hypertensives-Improved endothelial functionLinked to dietary intake of hydrolysates

Cellular Effects

This compound has been shown to induce nitric oxide (NO) production in cultured endothelial cells, further contributing to its vasodilatory effects. The increase in NO levels is associated with improved endothelial function and reduced oxidative stress, which are crucial for cardiovascular health .

Pharmacokinetics

The pharmacokinetics of this compound suggest that it is absorbed efficiently when consumed as part of dietary proteins. Its metabolism involves hydrolysis into its constituent amino acids, which can then participate in various metabolic pathways within the body .

Properties

IUPAC Name

(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-3-7(2)9(12)10(14)13-6-4-5-8(13)11(15)16/h7-9H,3-6,12H2,1-2H3,(H,15,16)/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIXOODYWPFNDT-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332168
Record name Isoleucyl-Proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoleucylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011174
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

37462-92-3
Record name Isoleucyl-Proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoleucylproline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011174
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Isoleucyl-Proline in the context of elastin degradation?

A1: this compound is a dipeptide found within the structure of elastin, a protein responsible for elasticity in tissues like skin and lungs. Research has focused on understanding how this compound, as part of larger peptides, is affected by oxidative degradation processes involving Manganese(III). This is relevant because elastin breakdown is implicated in aging and diseases like emphysema. [, , , ]

Q2: How does the hydrophobicity of this compound relate to its oxidation by Manganese(III)?

A2: Studies have shown a correlation between the rate of oxidation of this compound-containing peptides by Manganese(III) and their hydrophobicity. Increased hydrophobicity, influenced by the presence of Isoleucine, leads to a faster reaction rate. This suggests that the microenvironment surrounding this compound within the peptide influences its susceptibility to oxidation. [, , , ]

Q3: What is the proposed mechanism of oxidation of this compound-containing peptides by Manganese(III)?

A3: Research suggests that the oxidation occurs via a mechanism where the this compound-containing peptide reacts directly with Manganese(III) in the rate-limiting step. This reaction is influenced by factors like the concentration of Manganese(III), the pH of the solution, and the presence of anions. [, , ]

Q4: Beyond elastin, are there other biological contexts where this compound is relevant?

A4: Yes, this compound has been identified as a potential biomarker for low bone mineral density (BMD). Studies have found an association between elevated levels of circulating this compound and a decreased likelihood of low BMD in the Chinese population. This suggests a potential role for this compound in bone health and osteoporosis research. []

Q5: Are there analytical techniques specific to studying this compound?

A5: While specific techniques for this compound aren't detailed in the provided research, its presence and quantification are likely determined using techniques like mass spectrometry, often coupled with liquid chromatography (LC-MS). These methods are commonly employed in metabolomics studies to identify and quantify small molecules like dipeptides in complex biological samples. [, ]

Q6: Has this compound been investigated in the context of enzyme inhibition?

A6: While not directly focused on this compound itself, research on the cathepsin B inhibitor CA-074 (N-(L-3-trans-propylcarbamoyloxirane-2-carbonyl)-isoleucyl-proline) offers insight. This inhibitor incorporates this compound in its structure, highlighting the dipeptide's potential role in influencing interactions with enzymes. Further research may explore this compound's potential as a building block for novel enzyme inhibitors. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.